1-(furan-2-ylmethyl)-1H-pyrazol-5-amine
Overview
Description
The compound “1-(furan-2-ylmethyl)-1H-pyrazol-5-amine” appears to be a complex organic molecule. Unfortunately, there is limited information available about this specific compound1. However, it seems to be related to furan compounds, which are a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom2.
Synthesis Analysis
There is no specific information available on the synthesis of “1-(furan-2-ylmethyl)-1H-pyrazol-5-amine”. However, a related compound, “1-(furan-2-ylmethyl)-1H-tetrazol-5-amine”, was synthesized from furfural and urea3. Another study discussed the synthesis of amides and esters containing furan rings under microwave-assisted conditions4.Molecular Structure Analysis
The molecular structure of “1-(furan-2-ylmethyl)-1H-pyrazol-5-amine” is not directly available. However, a related compound, “1-(furan-2-ylmethyl)-1H-tetrazol-5-amine”, was characterized by GC-MS, FTIR, and 1H-NMR3. Another study discussed the crystal structure of a furan-based amide derivative5.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “1-(furan-2-ylmethyl)-1H-pyrazol-5-amine”. However, furan compounds can undergo a variety of reactions, including reductive amination or hydrogen-borrowing amination mechanisms6.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(furan-2-ylmethyl)-1H-pyrazol-5-amine” are not directly available. However, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature2.Scientific Research Applications
Synthesis of Derivatives and Reaction Studies
- The compound has been utilized in the synthesis of various derivatives, such as 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, through reactions with alcohols, N-nucleophiles, and hydrazines. These reactions lead to the formation of esters, amides, and pyrazolo[3,4-d]pyridazinone derivatives (Şener et al., 2002).
Chemical Synthesis and Functionalization
- N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine has been prepared and alkylated, leading to the synthesis of various N-alkylated products. This includes the transformation of key intermediates into 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives (El-Essawy & Rady, 2011).
Catalyst-Free Synthesis Methodology
- A novel catalyst-free synthesis method for 1H-furo[2,3-c]pyrazole-4-amines has been developed, demonstrating an environmentally friendly and high-yield approach. This method involves a one-pot four-component domino reaction using water as a solvent (Noruzian et al., 2019).
Biological Applications and Pharmacological Studies
- Novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have been synthesized and evaluated for their antimicrobial and cytotoxic activities. Compound 6, in particular, showed promising results in antimicrobial studies (Szulczyk et al., 2021).
- A series of (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives were synthesized, showing potential antioxidant properties. Molecular docking studies indicated a strong interaction with protein tyrosine kinase (Prabakaran et al., 2021).
- Schiff bases of chitosan were synthesized using heteroaryl pyrazole derivatives, including the furan-based compound. These bases exhibited significant antimicrobial activity and were found to be non-cytotoxic (Hamed et al., 2020).
Safety And Hazards
The safety and hazards of “1-(furan-2-ylmethyl)-1H-pyrazol-5-amine” are not directly available. However, furan is toxic and may be carcinogenic in humans7.
Future Directions
The future directions of research on “1-(furan-2-ylmethyl)-1H-pyrazol-5-amine” are not directly available. However, there is a growing interest in the synthesis of useful amines from biomass-based furan compounds8. This suggests that there may be potential for further research and development of “1-(furan-2-ylmethyl)-1H-pyrazol-5-amine” and related compounds.
properties
IUPAC Name |
2-(furan-2-ylmethyl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-8-3-4-10-11(8)6-7-2-1-5-12-7/h1-5H,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTODPMGIIIPHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368917 | |
Record name | 1-[(Furan-2-yl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-1H-pyrazol-5-amine | |
CAS RN |
3528-56-1 | |
Record name | 1-(2-Furanylmethyl)-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3528-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Furan-2-yl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20368917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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